molecular formula C14H11BrO2 B8677521 4'-Bromo-4-carboxymethylbiphenyl

4'-Bromo-4-carboxymethylbiphenyl

Cat. No. B8677521
M. Wt: 291.14 g/mol
InChI Key: HTAPXTLIEGSAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05707994

Procedure details

The compound (840 mg) obtained in the above (2) is dissolved in DMF (7 ml), and thereto are added pyridine (10 μl) and cuprous cyanide (I) (410 mg), and the mixture is refluxed with stirring for 8 hours. To the mixture is further added cuprous cyanide (I) (410 mg), and the mixture is refluxed with stirring for 7.5 hours. After cooling, to the mixture is added a mixture of conc. aqueous ammonia (5 ml) and water (60 ml), and the precipitates are removed by filtration. The filtrate is concentrated under reduced pressure, and the pH value of the residue is adjusted to pH 11 with 1N aqueous sodium hydroxide solution, and washed twice with ether. The pH value of the residue is adjusted to pH 1 with conc. hydrochloric acid, and extracted three times with ethyl acetate. The organic layer is washed with a saturated brine, and dried over anhydrous magnesium sulfate. The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure to give the title compound (654 mg).
[Compound]
Name
compound
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 μL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
410 mg
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
410 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[N:18]1C=CC=C[CH:19]=1.N.O>CN(C=O)C>[C:19]([C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1)#[N:18]

Inputs

Step One
Name
compound
Quantity
840 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
10 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
cuprous cyanide
Quantity
410 mg
Type
reactant
Smiles
Step Three
Name
cuprous cyanide
Quantity
410 mg
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
N
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
STIRRING
Type
STIRRING
Details
with stirring for 7.5 hours
Duration
7.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling, to the mixture
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the precipitates are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
WASH
Type
WASH
Details
washed twice with ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with a saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccant is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 654 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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